

A Comparative Efficacy Analysis of MK-0557 and Velneperit in Obesity Management

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Compound of Interest

Compound Name: MK-0557

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This guide provides a detailed comparison of the efficacy of two investigational neuropeptide Y (NPY) Y5 receptor antagonists, **MK-0557** and Velneperit (S-2367), which were developed for the treatment of obesity. Both compounds showed initial promise by targeting a key pathway in appetite regulation but were ultimately discontinued after Phase II clinical trials due to modest weight loss effects. This document summarizes the available clinical trial data, outlines the experimental methodologies, and visualizes the underlying signaling pathway to offer insights for future research and development in metabolic diseases.

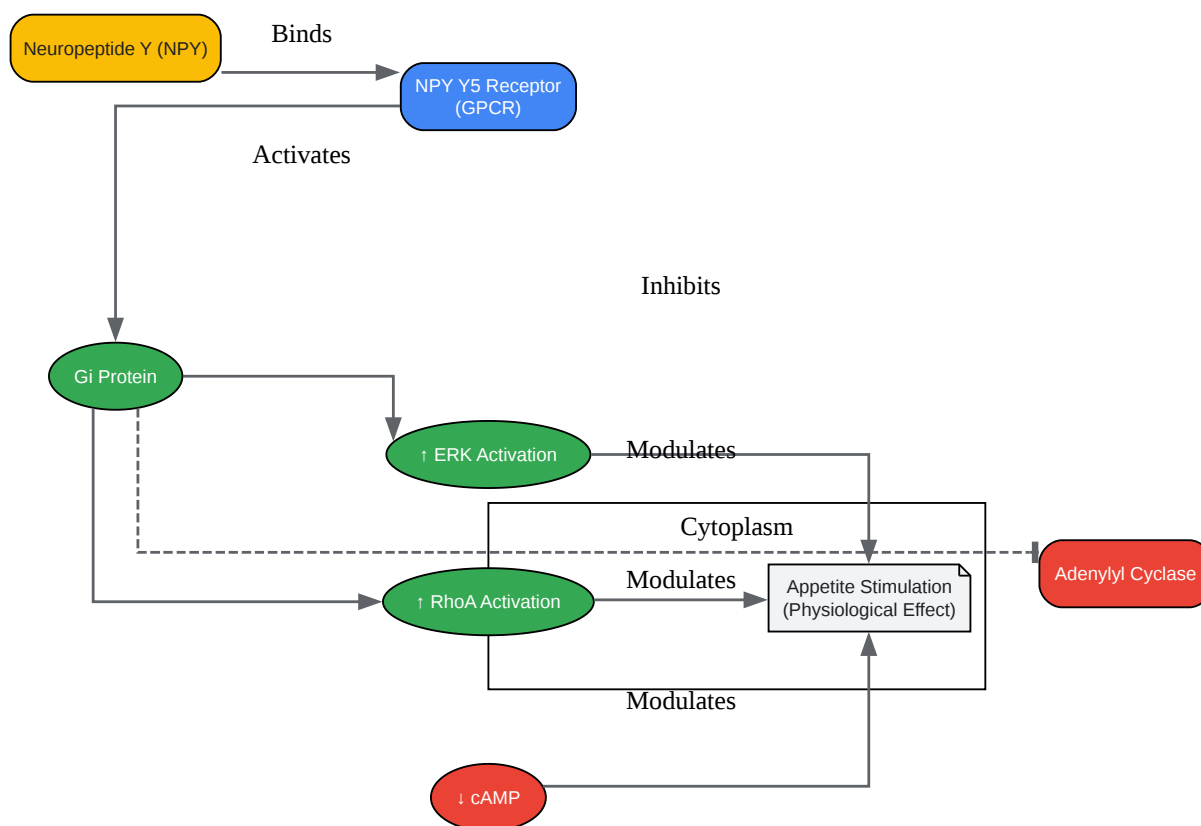
Mechanism of Action: Targeting the Neuropeptide Y Y5 Receptor

Both **MK-0557** and Velneperit are small molecule antagonists of the neuropeptide Y receptor Y5 (NPY5R). NPY is a potent orexigenic peptide in the central nervous system, meaning it stimulates appetite and food intake. The NPY5R is a G-protein coupled receptor (GPCR) that, upon activation by NPY, modulates downstream signaling pathways to promote feeding behavior. By blocking this receptor, **MK-0557** and Velneperit were designed to reduce food intake and consequently lead to weight loss.

NPY Y5 Receptor Signaling Pathway

The NPY Y5 receptor is coupled to an inhibitory G-protein (Gi). Upon NPY binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP)

levels. Reduced cAMP levels can impact various cellular processes, including the activity of protein kinase A (PKA). Additionally, NPY5R activation has been shown to stimulate the extracellular signal-regulated kinase (ERK) pathway and the RhoA pathway, which are involved in cell growth, proliferation, and motility.



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NPY Y5 Receptor Signaling Pathway.

Clinical Efficacy Data

The following tables summarize the quantitative data from key Phase II clinical trials for **MK-0557** and Velneperit.

Table 1: MK-0557 Clinical Trial Efficacy Data

Parameter	Study 1: 52-Week Weight Loss Trial	Study 2: 52-Week Weight Regain Trial after VLCD
Participants	1661 overweight and obese adults	502 patients with a BMI of 30 to 43 kg/m ² (359 randomized)
Dosage	1 mg/day MK-0557 or placebo	1 mg/day MK-0557 or placebo
Treatment Duration	52 weeks	52 weeks (following a 6-week VLCD)
Primary Endpoint	Change in body weight	Change in body weight from post-VLCD baseline
Mean Weight Change (Drug)	~1.1 kg greater loss than placebo	+1.5 kg (0.5, 2.4) 95% CI
Mean Weight Change (Placebo)	-	+3.1 kg (2.1, 4.0) 95% CI
Placebo-Subtracted Difference	~1.1 kg	-1.6 kg (p=0.014)
Key Finding	Statistically significant but not clinically meaningful weight loss. [1]	Statistically significant but small effect on mitigating weight regain. [2] [3]

Table 2: Velneperit (S-2367) Clinical Trial Efficacy Data

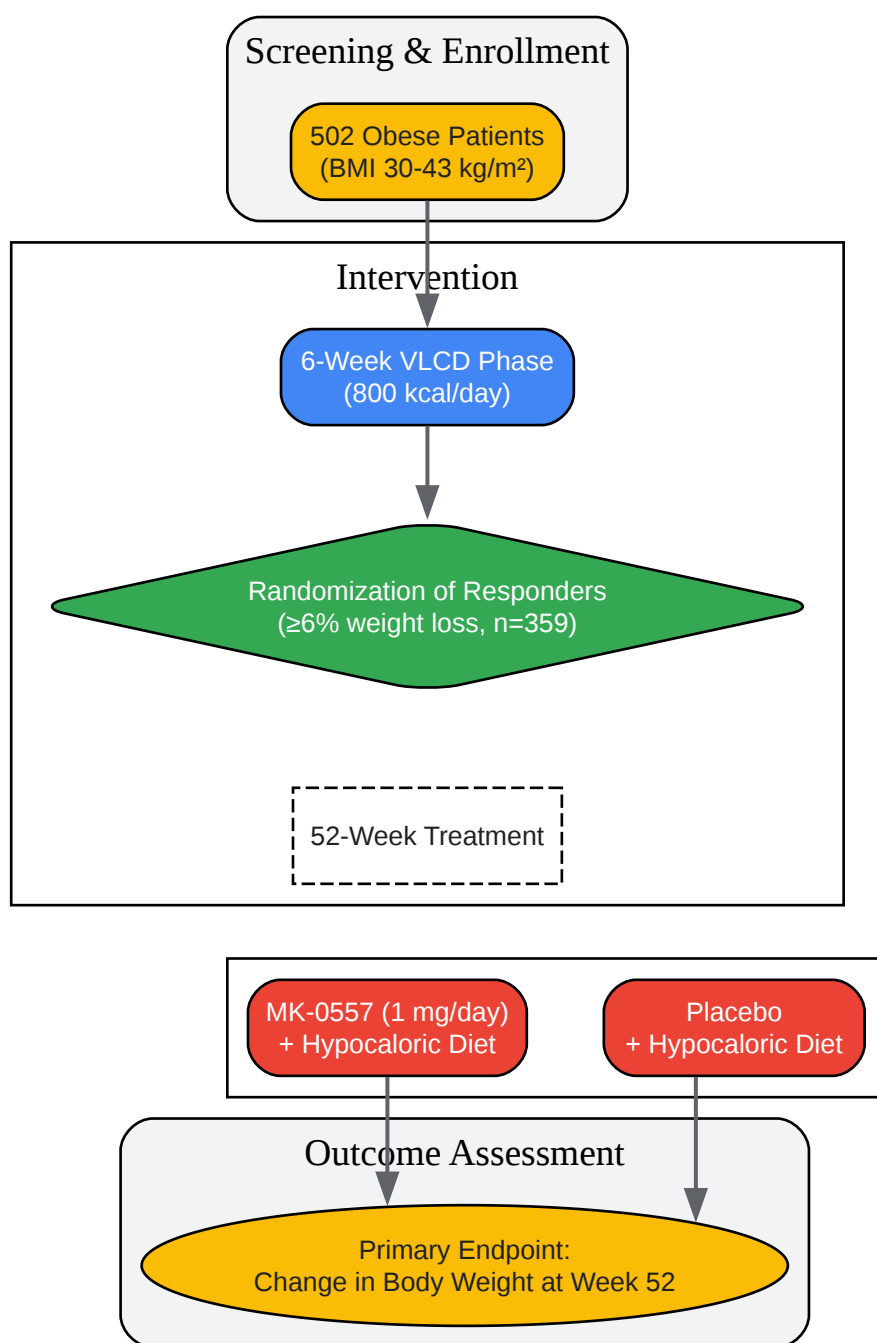
Parameter	Reduced Calorie Diet (RCD) Study	Low Calorie Diet (LCD) Study	Phase 2a Trial
Participants	656 obese subjects (part of a 1,566 total population across two studies)	Part of a 1,566 total population across two studies	342 participants with obesity
Dosage	800mg or 1600mg once-daily Velneperit or placebo	1600mg once-daily Velneperit or placebo	400mg or 1600mg per day Velneperit or placebo
Treatment Duration	54 weeks (following a 6-week run-in)	60 weeks	Not specified
Primary Endpoint	Change in body weight	Change in body weight	Change in body weight
Mean Weight Change (Drug)	-3.8 kg (800mg group)	-7.1 kg (placebo/velneperit group)	-5.3 kg (highest dose)
Mean Weight Change (Placebo)	-0.8 kg	-4.3 kg (placebo/placebo group)	-2.5 kg
Placebo-Subtracted Difference	-3.0 kg ($p < 0.0001$)	-2.8 kg	-2.8 kg
% Responders ($\geq 5\%$ Weight Loss)	35% (800mg) vs. 12% (placebo)	52% (placebo/velneperit) vs. 35% (placebo/placebo)	Not specified
Key Finding	Statistically significant weight loss.[4]	Statistically significant weight loss maintenance.[4]	Dose-dependent efficacy observed.[5]

Experimental Protocols

While full, unabridged clinical trial protocols are not publicly available, the following sections describe the methodologies for the key clinical trials based on published data and press releases.

MK-0557 Weight Regain Study (Erondur et al., 2007)

- Objective: To assess the efficacy of **MK-0557** in preventing weight regain after significant weight loss induced by a very-low-calorie diet (VLCD).
- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: 502 individuals aged 18 to 65 with a Body Mass Index (BMI) between 30 and 43 kg/m².[\[2\]](#)
- Procedure:
 - VLCD Phase (6 weeks): All participants were placed on an 800 kcal/day liquid diet.
 - Randomization: Participants who achieved at least a 6% reduction in their initial body weight (n=359) were randomized to receive either 1 mg of **MK-0557** or a placebo daily for 52 weeks.
 - Maintenance Phase (52 weeks): Participants in both groups were instructed to follow a hypocaloric diet, consuming 300 kcal less than their weight maintenance requirements.
- Primary Outcome: The primary endpoint was the change in body weight from the end of the VLCD phase to the end of the 52-week treatment period.[\[2\]](#)
- Statistical Analysis: The difference in mean weight change between the **MK-0557** and placebo groups was analyzed for statistical significance.



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MK-0557 Weight Regain Trial Workflow.

Velneperit (S-2367) Reduced Calorie Diet (RCD) Study

- Objective: To evaluate the long-term efficacy and safety of Velneperit in obese individuals on a reduced-calorie diet.

- Study Design: A double-blind, placebo-controlled, randomized trial.
- Participants: Obese subjects with a BMI between 30 and 45.[6]
- Procedure:
 - Run-in Phase (6 weeks): Participants were placed on a reduced-calorie diet, with an 800 kcal/day deficit from their weight-maintaining energy needs.
 - Randomization: After the run-in period, subjects were randomized to receive either placebo, 800mg of Velneperit, or 1600mg of Velneperit once daily for 54 weeks.
 - Treatment Phase (54 weeks): Participants continued with the 800 kcal/day deficit diet in conjunction with their assigned treatment.
- Primary Outcome: The primary endpoint was the change in body weight from the end of the run-in period to the end of the 54-week treatment period.[4]
- Statistical Analysis: The mean weight change in each Velneperit group was compared to the placebo group.

Summary and Conclusion

Both **MK-0557** and Velneperit, as NPY Y5 receptor antagonists, demonstrated a statistically significant effect on weight loss compared to placebo in clinical trials. However, the magnitude of this effect was deemed not clinically meaningful for **MK-0557**, leading to its discontinuation. Velneperit showed a numerically greater placebo-subtracted weight loss in its clinical trial program. Despite this, it was also discontinued, suggesting that targeting the NPY Y5 receptor alone may not be a sufficiently robust strategy for achieving the level of weight loss required for a successful anti-obesity therapeutic in the broader population.

These findings provide valuable insights for the scientific community. The modest efficacy of these compounds suggests that the NPY5R pathway, while involved in appetite regulation, may be one of several redundant systems controlling energy balance. Future research could explore the potential of NPY5R antagonists in combination with other therapeutic agents that target different pathways involved in obesity. The detailed data and experimental designs from

these trials serve as a crucial reference for the development of next-generation anti-obesity medications.

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